1-[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
1-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S/c1-13(2)19-21-16-8-4-5-9-17(16)23(19)14-11-22(12-14)26(24,25)18-10-6-3-7-15(18)20/h3-10,13-14H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKJGGJWLAEHIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)S(=O)(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(2-Fluorobenzenesulfonyl)azetidin-3-amine
The azetidine core functionalized with a 2-fluorobenzenesulfonyl group serves as a critical intermediate. This step typically involves sulfonylation of azetidin-3-amine under mild conditions:
Procedure :
Azetidin-3-amine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. 2-Fluorobenzenesulfonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.5 equiv) to neutralize HCl. The reaction is stirred at room temperature for 12–16 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield 1-(2-fluorobenzenesulfonyl)azetidin-3-amine as a white solid.
Key Data :
- Yield : 75–82%
- Spectroscopic Confirmation :
Preparation of 2-(Propan-2-yl)-1H-1,3-benzodiazole
The benzodiazole moiety is synthesized via cyclization of an o-phenylenediamine derivative. Ultrasound-assisted methods significantly enhance reaction efficiency:
Ultrasound Protocol :
A mixture of o-phenylenediamine (1.0 equiv) and isobutyraldehyde (1.1 equiv) is irradiated with an ultrasonic probe (50 W, 20 kHz) for 20 minutes under solvent-free conditions. The reaction proceeds via imine formation, followed by oxidative cyclization. The crude product is purified via column chromatography (hexane/ethyl acetate, 8.5:1.5) to afford 2-(propan-2-yl)-1H-1,3-benzodiazole.
Key Data :
Coupling of Azetidine and Benzodiazole Moieties
The final step involves nucleophilic substitution to link the sulfonylated azetidine and benzodiazole. Mitsunobu conditions are employed to ensure regioselectivity:
Mitsunobu Reaction :
1-(2-Fluorobenzenesulfonyl)azetidin-3-amine (1.0 equiv), 2-(propan-2-yl)-1H-1,3-benzodiazole (1.1 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are dissolved in tetrahydrofuran (THF). The reaction is stirred at 0°C for 30 minutes and then at room temperature for 24 hours. The product is isolated via flash chromatography (DCM/methanol, 95:5).
Key Data :
- Yield : 65–70%
- ¹³C NMR (101 MHz, CDCl₃): δ 164.2 (C=N), 135.8 (ArC), 129.4 (ArC), 122.7 (ArC), 58.3 (CH₂), 34.1 (CH), 25.9 (CH₃).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Time (h) |
|---|---|---|---|
| Conventional Heating | Reflux, MeOH, 6 h | 60 | 6 |
| Ultrasound Probe | Solvent-free, 20 min | 83 | 0.33 |
| Mitsunobu Coupling | THF, 24 h | 70 | 24 |
Ultrasound irradiation reduces reaction time by 90% compared to conventional methods, making it the preferred approach for cyclization steps.
Mechanistic Insights
- Sulfonylation : The azetidine nitrogen acts as a nucleophile, attacking the electrophilic sulfur in 2-fluorobenzenesulfonyl chloride. Triethylamine scavenges HCl, driving the reaction to completion.
- Benzodiazole Formation : Isobutyraldehyde condenses with o-phenylenediamine to form a Schiff base, which undergoes oxidative aromatization under ultrasound irradiation.
- Coupling : The Mitsunobu reaction facilitates SN2-type substitution, displacing the amine hydrogen with the benzodiazole moiety.
Challenges and Optimization
Chemical Reactions Analysis
1-[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous benzodiazole/benzimidazole derivatives:
*Calculated based on molecular formula C₁₉H₂₀FN₃O₂S.
Structural and Functional Insights
Azetidine vs. Larger Rings : The target compound’s azetidine ring (4-membered) contrasts with piperidine (6-membered) in compounds like 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzodiazole (). Azetidine’s strain may reduce conformational flexibility but enhance binding specificity to sterosensitive targets .
Sulfonyl vs. Halogen/Acetamide Groups : The 2-fluorobenzenesulfonyl group in the target compound offers stronger electron-withdrawing effects and hydrogen-bond acceptor capacity compared to bromophenyl () or acetamide () substituents. This may improve interactions with polar enzyme active sites .
Fluorine Positioning : The 2-fluorine on the benzenesulfonyl group may optimize metabolic stability and target affinity compared to 4-fluorophenyl derivatives (), as ortho-substitution often reduces steric hindrance in aromatic systems .
Biological Activity
The compound 1-[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole (CAS Number: 2415518-73-7) is a novel synthetic molecule that exhibits promising biological activities. This article reviews its chemical properties, synthesis, and biological effects, focusing on its potential therapeutic applications.
- Molecular Formula : C19H20FN3O2S
- Molecular Weight : 373.4 g/mol
- Structural Characteristics : The compound features a benzodiazole core, an azetidine ring, and a fluorobenzenesulfonyl group, which contribute to its unique pharmacological profile.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Azetidine Ring : The azetidine moiety is synthesized through cyclization reactions involving suitable precursors.
- Introduction of the Sulfonyl Group : The fluorobenzenesulfonyl group is introduced via sulfonation reactions.
- Final Assembly : The benzodiazole structure is formed by coupling the azetidine and sulfonyl components.
Anticonvulsant Activity
Research has indicated that compounds similar to this compound may exhibit anticonvulsant properties. For instance, studies on related benzodiazole derivatives have shown significant activity in models such as the pentylenetetrazol (PTZ) and maximal electroshock (MES) tests, suggesting a mechanism involving modulation of benzodiazepine receptors .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Fluorinated derivatives of similar compounds have demonstrated enhanced cytotoxic effects against various cancer cell lines by inhibiting glycolysis pathways crucial for tumor growth . The presence of the fluorinated aromatic ring may enhance lipophilicity and metabolic stability, making it a candidate for further exploration in cancer therapy.
Case Studies and Research Findings
The mechanism by which this compound exerts its biological effects likely involves:
- Receptor Interaction : Binding to benzodiazepine receptors may mediate anticonvulsant effects.
- Enzyme Inhibition : Inhibition of key metabolic enzymes such as hexokinase can disrupt cancer cell metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
